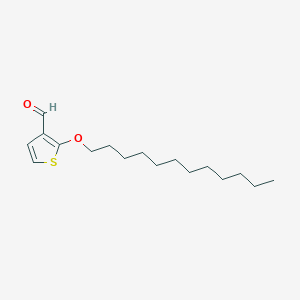

2-(Dodecyloxy)thiophene-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62702-61-8 |

|---|---|

Molecular Formula |

C17H28O2S |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

2-dodecoxythiophene-3-carbaldehyde |

InChI |

InChI=1S/C17H28O2S/c1-2-3-4-5-6-7-8-9-10-11-13-19-17-16(15-18)12-14-20-17/h12,14-15H,2-11,13H2,1H3 |

InChI Key |

WXOJXINOBCSZRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C=CS1)C=O |

Origin of Product |

United States |

A Journey Through Time: the Historical Significance of Thiophene Heterocycles

The story of thiophene (B33073) began in 1882 when Victor Meyer discovered it as an impurity in benzene (B151609) derived from coal tar. This discovery marked a significant milestone in heterocyclic chemistry, introducing a new class of aromatic compounds that exhibited properties remarkably similar to benzene. Early research focused on understanding the fundamental reactivity and aromatic character of the thiophene ring. Over the decades, the field has expanded dramatically, with chemists developing a myriad of synthetic methods to access a diverse range of substituted thiophenes. This historical evolution has laid the groundwork for the sophisticated functionalized thiophenes, such as 2-(Dodecyloxy)thiophene-3-carbaldehyde, that are subjects of modern research.

Functionalized Thiophenes: a Pillar of Materials Science and Synthesis

The introduction of functional groups onto the thiophene (B33073) core has been a game-changer, unlocking a wealth of possibilities in materials science and synthetic chemistry. The inherent electronic properties of the sulfur-containing ring, combined with the tunable characteristics imparted by various substituents, make functionalized thiophenes ideal building blocks for organic electronic materials. They are integral components in the design of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. The ability to modify the solubility, electronic energy levels, and solid-state packing of these materials through strategic functionalization is a key driver of innovation in this field.

From a synthetic standpoint, functionalized thiophenes serve as versatile intermediates. The regioselective introduction of substituents allows for the construction of complex molecular architectures and polymers with precisely controlled properties. The rich chemistry of the thiophene ring, including electrophilic substitution and metal-catalyzed cross-coupling reactions, provides a robust toolbox for organic chemists.

The Aldehyde Group: a Gateway to Molecular Diversity

Aldehyde-functionalized thiophenes, such as thiophene-2-carbaldehyde (B41791) and thiophene-3-carbaldehyde, are particularly valuable precursors in organic synthesis. The aldehyde group is a highly versatile functional handle that can participate in a wide array of chemical transformations. These include, but are not limited to, Wittig reactions, Horner-Wadsworth-Emmons reactions, aldol (B89426) condensations, and reductive aminations. This reactivity allows for the straightforward introduction of diverse molecular fragments and the construction of larger, more complex systems. For instance, the aldehyde can be readily converted into an alkene, an alcohol, a carboxylic acid, or an imine, providing access to a vast chemical space from a single, readily available starting material.

2 Dodecyloxy Thiophene 3 Carbaldehyde: a Compound of Growing Interest

Strategies for the Regioselective Synthesis of Thiophene-Carbaldehyde Scaffolds

The precise placement of the formyl group on the thiophene ring is crucial for the synthesis of the target molecule. Various methods have been developed to achieve this regioselectivity, ranging from classical electrophilic substitution reactions to modern catalytic approaches.

Classical Formylation Reactions Applied to Thiophene Derivatives

The Vilsmeier-Haack reaction stands as a cornerstone of classical formylation techniques for electron-rich aromatic and heteroaromatic compounds, including thiophene derivatives. organic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic iminium salt then attacks the thiophene ring, leading to the formation of an aldehyde after hydrolysis.

The regioselectivity of the Vilsmeier-Haack formylation on substituted thiophenes is highly dependent on the electronic and steric nature of the substituent. For 3-alkoxythiophenes, the electron-donating nature of the alkoxy group activates the thiophene ring towards electrophilic substitution, primarily directing the formylation to the adjacent C2 position. This high regioselectivity is a key advantage in the synthesis of precursors for this compound. The reaction conditions, such as temperature and the specific Vilsmeier reagent used, can be optimized to maximize the yield of the desired 2-formyl isomer. rsc.org

| Reagent System | Substrate | Product | Regioselectivity | Reference |

| POCl₃/DMF | 3-Methoxythiophene | 2-Formyl-3-methoxythiophene | High (predominantly 2-formyl) | rsc.org |

| POCl₃/DMF | 3-Alkoxythiophene | 2-Formyl-3-alkoxythiophene | High (predominantly 2-formyl) | General observation |

Transition Metal-Catalyzed Cross-Coupling Approaches for C-S Bond Formation

Transition metal catalysis offers powerful tools for the construction of the thiophene ring itself, which can then be further functionalized. These methods often involve the formation of carbon-sulfur (C-S) bonds and can provide access to thiophene scaffolds that are difficult to obtain through classical methods. organic-chemistry.org Palladium and nickel-based catalysts are commonly employed in cross-coupling reactions to construct the thiophene core. organic-chemistry.org While not a direct formylation method, these approaches are critical for synthesizing appropriately substituted thiophene precursors.

For instance, transition metal-catalyzed cyclization of functionalized alkynes bearing a sulfur-containing group is a versatile strategy for the regioselective synthesis of substituted thiophenes. mdpi.com The choice of catalyst and reaction conditions can influence the regiochemical outcome of the cyclization, allowing for the preparation of specific thiophene isomers that can later be formylated. These catalytic systems are instrumental in building complex thiophene architectures from simpler starting materials. beilstein-journals.orgnih.gov

Metal-Free Synthetic Protocols for Thiophene Functionalization

In recent years, there has been a growing interest in the development of metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metals. organic-chemistry.orgchim.it Several metal-free protocols for the synthesis and functionalization of thiophenes have been reported.

One notable example is the Fiesselmann thiophene synthesis, which involves the condensation of a thioglycolic acid derivative with a β-ketoester or a related compound to form a 3-hydroxythiophene-2-carboxylate. beilstein-journals.orgnih.gov This method provides a direct route to 3-hydroxythiophenes, which are key precursors for the introduction of the dodecyloxy group.

Other metal-free approaches include the reaction of 1,3-diynes with a sulfur source like sodium sulfide (B99878) to construct the thiophene ring. mdpi.com Furthermore, iodine-promoted electrophilic cyclization of suitable sulfur-containing precursors offers another metal-free pathway to functionalized thiophenes. mdpi.com These methods contribute to a more sustainable and diverse toolbox for the synthesis of thiophene derivatives.

Introduction of the Dodecyloxy Moiety into Thiophene Architectures

The incorporation of the long dodecyloxy chain is a critical step in the synthesis of the target molecule. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. rsc.org This reaction involves the O-alkylation of a hydroxylated thiophene precursor, most commonly a 3-hydroxythiophene derivative, with a dodecyl halide, such as 1-bromododecane.

The reaction is generally carried out in the presence of a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide. The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include potassium carbonate or sodium hydride, and polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the SN2 reaction. The high regioselectivity of the O-alkylation on the hydroxyl group makes this a reliable method for introducing the dodecyloxy moiety at the 3-position of the thiophene ring.

| Thiophene Precursor | Alkylating Agent | Base | Solvent | Product |

| 3-Hydroxythiophene | 1-Bromododecane | K₂CO₃ | DMF | 3-(Dodecyloxy)thiophene |

| 3-Hydroxythiophene-2-carboxylate | 1-Bromododecane | NaH | THF | 3-(Dodecyloxy)thiophene-2-carboxylate |

Multi-Step Synthesis Pathways Employing this compound as an Advanced Intermediate

Once synthesized, this compound serves as a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic systems with potential applications in materials science and medicinal chemistry.

Hantzsch Cyclization Reactions for Dihydropyridine (B1217469) Synthesis

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that allows for the construction of dihydropyridine rings. organic-chemistry.orgbeilstein-journals.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, commonly ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.org

This compound can be effectively employed as the aldehyde component in the Hantzsch reaction. The resulting dihydropyridine derivatives incorporate the functionalized thiophene moiety at the 4-position of the dihydropyridine ring. These products are of interest due to their potential biological activities and their utility as intermediates for further synthetic transformations. The reaction conditions can be optimized to achieve high yields of the desired dihydropyridine products. beilstein-journals.orgnih.gov

| Aldehyde | β-Ketoester | Nitrogen Source | Product |

| This compound | Ethyl acetoacetate | Ammonium acetate | Diethyl 4-(2-(dodecyloxy)thiophen-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Thiophene-3-carbaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

Monomer Precursor Synthesis for Conjugated Polymerization

The creation of monomer precursors is fundamental for the construction of conjugated polymers. For polymers incorporating alkoxy-substituted thiophenes, the synthesis typically involves the introduction of the desired alkyl chain onto a functionalized thiophene ring. While the direct synthesis of this compound is not extensively detailed, analogous syntheses of similar monomers provide a clear blueprint. For instance, the synthesis of 3-(2-octyldodecyl)thieno[3,2-b]thiophene, a π-bridge used in donor-π-bridge-acceptor type copolymers, illustrates a common strategy. researchgate.netnih.gov This process began with the alkylation of 3-bromothieno[3,2-b]thiophene (B1286399) using cobalt (II)-catalyzed reductive alkylation to attach the long, branched side chain, which enhances solubility. researchgate.netmdpi.com

Following the introduction of the alkyl group, further functionalization is often required to prepare the monomer for polymerization. A common step is stannylation at the α-position of the thiophene ring, creating an organotin derivative suitable for Stille cross-coupling reactions. mdpi.com This approach allows for the precise construction of polymers with well-defined structures and properties. The resulting monomers, featuring long alkyl or alkoxy chains, are designed to improve the solubility and processability of the final polymers, which is crucial for their application in organic photovoltaics and other electronic devices. nih.govmdpi.com

Stille and Suzuki Coupling Reactions for Oligomer and Polymer Construction

Stille and Suzuki coupling reactions are among the most powerful and versatile tools for forming the carbon-carbon bonds necessary to construct conjugated oligomers and polymers from thiophene-based monomers. wiley-vch.deunimib.it

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (like a stannylated thiophene monomer) with an organic halide. wiley-vch.denih.gov This reaction is highly valued in polymer synthesis due to its tolerance of a wide variety of functional groups, including the aldehyde group present in this compound. nih.gov It generally proceeds under mild conditions and provides high yields. researchgate.net The reaction mechanism involves a catalytic cycle with a Pd(0) species, which is often generated in situ from a Pd(II) precursor. wiley-vch.de Stille polycondensation has become a standard method for synthesizing electro-optic materials containing extended conjugated systems. wiley-vch.de

The Suzuki-Miyaura coupling reaction is another cornerstone of C-C bond formation, coupling an organoboron compound (such as a thiophene boronic acid or ester) with an organic halide, also catalyzed by a palladium complex. nih.govnih.gov The Suzuki reaction is often preferred due to the lower toxicity of boron compounds compared to the organotin reagents used in the Stille reaction. organic-chemistry.org It offers good yields (often between 50% and 90%) and is compatible with numerous functional groups. nih.gov This method has been widely used to synthesize biaryl compounds, including those containing thiophene rings, for applications in pharmaceuticals and organic materials. nih.govmdpi.com

Both coupling methods are integral to the synthesis of donor-acceptor type copolymers, where monomers like an alkoxy-substituted thiophene (the donor) are polymerized with an acceptor unit, such as benzothiadiazole, to create materials for organic photovoltaics. nih.gov

| Coupling Reaction | Key Reactants | Catalyst (Typical) | Advantages |

| Stille Coupling | Organotin compound + Organic halide | Pd(PPh₃)₄, Pd₂(dba)₃ | High tolerance for functional groups, mild conditions. nih.govresearchgate.net |

| Suzuki Coupling | Organoboron compound + Organic halide | Pd(PPh₃)₄, Pd(dtbpf)Cl₂ | Low toxicity of byproducts, good to excellent yields. unimib.itnih.gov |

Optimization of Synthetic Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of synthetic products in both monomer synthesis and subsequent polymerization steps. Several factors, including the choice of catalyst, solvent, base, and temperature, significantly influence the outcomes of Stille and Suzuki coupling reactions.

For Suzuki reactions , the choice of solvent and base is critical. Studies on the synthesis of 2,5-biaryl-3-hexylthiophenes found that using a solvent system of 1,4-dioxane (B91453) and water resulted in higher yields compared to toluene. nih.gov This improvement was attributed to the greater solubility of the aryl-boronic acids in the dioxane/water mixture. nih.gov Similarly, the selection of the base (e.g., K₃PO₄, KOH) can affect reaction efficiency. nih.govnih.gov Recent advancements have also focused on developing greener methodologies, such as using micellar synthesis in water with specific surfactants, which can lead to high yields (up to 98%) at room temperature in very short reaction times. unimib.it

In Stille coupling , while the reaction is generally robust, efficiency can be enhanced through additives. The addition of copper(I) salts, for example, can have a synergistic effect that facilitates the reaction. wiley-vch.deorganic-chemistry.org The choice of the palladium catalyst and associated ligands is also a key parameter for optimization. researchgate.net While temperature is often considered a less critical factor in Stille reactions compared to other variables, it is still monitored and controlled to ensure optimal performance. wiley-vch.de The overarching goal of these optimization strategies is to develop more efficient, cost-effective, and environmentally benign pathways for the synthesis of complex thiophene-based materials.

| Parameter | Optimization Strategy | Effect on Reaction |

| Solvent | Use of mixed solvent systems (e.g., 1,4-dioxane/water) in Suzuki coupling. nih.gov | Enhances solubility of reagents, leading to higher yields. nih.gov |

| Catalyst System | Selection of appropriate Pd catalysts and ligands (e.g., Pd(PPh₃)₄); use of additives like Cu(I) salts in Stille coupling. researchgate.netorganic-chemistry.org | Improves catalytic activity and reaction efficiency. researchgate.net |

| Base | Screening different bases (e.g., K₃PO₄, KOH) for Suzuki reactions. nih.govnih.gov | Influences the rate and success of the transmetalation step. |

| Methodology | Employing novel techniques like micellar synthesis for Suzuki reactions. unimib.it | Can increase yields, reduce reaction times, and improve the environmental profile. unimib.it |

Aldehyde Group Transformation Reactions

The formyl group is a primary site for synthetic modification, allowing for the construction of more complex molecular architectures through carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are crucial for extending the π-conjugated system of the thiophene core, a key strategy in tuning the optoelectronic properties of organic materials.

Condensation reactions involving the aldehyde group of this compound and a compound containing an active methylene (B1212753) group are fundamental for creating new C=C double bonds. These reactions are typically base-catalyzed and proceed via a nucleophilic addition-elimination mechanism.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the aldehyde with compounds having a methylene group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate. The resulting products are electron-deficient alkenes, which are valuable in the design of n-type organic semiconductors. The reaction with thiophene-2-carbaldehyde (B41791) and various acetonitriles has been studied, indicating the general applicability of this reaction to thiophene aldehydes. rsc.org

Perkin Reaction: The Perkin reaction utilizes an acid anhydride (B1165640) and its corresponding carboxylate salt to convert an aromatic aldehyde into an α,β-unsaturated carboxylic acid. wikipedia.org When this compound is reacted with acetic anhydride in the presence of sodium acetate, the corresponding substituted cinnamic acid derivative is formed. This extends the conjugation and introduces a carboxylic acid handle for further functionalization, such as esterification or amidation. wikipedia.org

Claisen-Schmidt Condensation: As a variation of the aldol (B89426) condensation, the Claisen-Schmidt reaction involves the condensation of an aldehyde with a ketone or another aldehyde under basic or acidic conditions. wikipedia.org Reacting this compound with an enolizable ketone, such as acetone, yields a β-hydroxy carbonyl compound that readily dehydrates to form a conjugated enone, effectively extending the π-system. wikipedia.orgresearchgate.net

Table 1: Examples of Condensation Reactions

| Reaction Type | Active Methylene Reagent | Typical Conditions | Product Structure Type |

|---|---|---|---|

| Knoevenagel | Malononitrile | Piperidine, Ethanol, Reflux | 2-((2-(dodecyloxy)thiophen-3-yl)methylene)malononitrile |

| Perkin | Acetic Anhydride | Sodium Acetate, 180 °C | (E)-3-(2-(dodecyloxy)thiophen-3-yl)acrylic acid |

| Claisen-Schmidt | Acetophenone | NaOH, Ethanol/Water, RT | (E)-3-(2-(dodecyloxy)thiophen-3-yl)-1-phenylprop-2-en-1-one |

Olefination reactions provide a powerful and controlled method for converting the carbonyl group into a carbon-carbon double bond, which is a cornerstone for extending π-conjugated systems in organic electronics.

Wittig Reaction: This reaction employs a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. masterorganicchemistry.com The reaction of this compound with a triphenylphosphonium ylide, generated by treating a phosphonium salt with a strong base like n-butyllithium, produces a vinyl-substituted thiophene. The stereochemical outcome (E/Z selectivity) can often be controlled by the choice of ylide and reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. A significant advantage of the HWE reaction is that it typically yields the thermodynamically more stable (E)-alkene with high selectivity. Furthermore, the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification.

Table 2: Comparison of Olefination Reactions for Conjugation Extension

| Reaction | Reagent | Key Features | Typical Product |

|---|---|---|---|

| Wittig | Phosphonium Ylide (e.g., Ph₃P=CHR) | Versatile; stereoselectivity depends on ylide structure (stabilized vs. non-stabilized). | (2-(Dodecyloxy)thiophen-3-yl)-alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻R) | Generally higher reactivity; excellent E-selectivity; easy purification. | (E)-(2-(Dodecyloxy)thiophen-3-yl)-alkene |

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netpeerj.com Schiff bases derived from thiophene aldehydes are significant as ligands in coordination chemistry, forming stable complexes with various transition metals. nih.govnih.govoncologyradiotherapy.com These imine derivatives are also valuable synthetic intermediates, as the C=N bond can be reduced to form secondary amines or targeted by nucleophiles.

Table 3: Schiff Base Formation with Various Amines

| Amine Reagent | Typical Conditions | Product Class |

|---|---|---|

| Aniline | Ethanol, Acetic Acid (cat.), Reflux | N-Aryl Imine |

| Ethylenediamine | Methanol (B129727), RT | Bis-imine (from 2 eq. aldehyde) |

| 2-Aminobenzoic acid | Ethanol, Reflux | Imine with carboxylic acid functionality |

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the two substituents. The 2-dodecyloxy group is a strongly activating, ortho-para director, while the 3-carbaldehyde group is a deactivating, meta director. Their combined influence strongly favors substitution at the C5 position, which is activated by the alkoxy group and is not deactivated by the aldehyde.

Halogenation: Reaction with mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like DMF or THF is expected to regioselectively introduce a halogen atom at the C5 position. This provides a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille) to further extend the molecular framework.

Sulfonation: Treatment with a sulfonating agent, such as chlorosulfonic acid or a sulfur trioxide-dioxane complex, would likely lead to the introduction of a sulfonic acid group (-SO₃H) at the C5 position.

Table 4: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Major Product | Significance |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(dodecyloxy)thiophene-3-carbaldehyde | Intermediate for cross-coupling reactions |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-2-(dodecyloxy)thiophene-3-carbaldehyde | Intermediate for cross-coupling reactions |

Nucleophilic Substitution Reactions Involving Derivatives

The electron-rich nature of the 2-(dodecyloxy)thiophene ring makes it unreactive towards direct nucleophilic aromatic substitution (SNAr). However, SNAr reactions become feasible on derivatives that contain strong electron-withdrawing groups and a suitable leaving group. researchgate.netnih.gov For instance, if the thiophene ring is first functionalized with a nitro group (via electrophilic nitration) and a halogen, the resulting electron-deficient ring can undergo SNAr. A plausible synthetic route could involve the halogenation of this compound at the C5 position, followed by nitration, which would likely be directed to the C4 position. The halogen at C5 could then potentially be displaced by a nucleophile.

Strategic Functionalization for Integration into Polymeric and Supramolecular Architectures

The unique structure of this compound makes it an excellent candidate for incorporation into complex macromolecular systems.

Polymeric Architectures: The aldehyde functionality is a key tool for integrating the molecule into polymers. Aldehyde-bearing thiophene-based polymers can be synthesized and subsequently modified through the aldehyde group, for example, by cross-linking with diamines to form insoluble films. researchgate.netnih.gov Alternatively, the aldehyde can be converted into a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group via Wittig or related reactions). The resulting monomer can then be polymerized to create conjugated polymers where the thiophene unit is part of the main chain. The long dodecyloxy side chain ensures solubility and processability of the final polymer. mdpi.com

Supramolecular Architectures: The combination of a rigid, polar thiophene head group and a flexible, nonpolar dodecyl tail gives the molecule amphiphilic character. This can drive self-assembly into ordered supramolecular structures like micelles, vesicles, or liquid crystalline phases in appropriate solvents. nih.gov Furthermore, derivatives formed via the aldehyde group (e.g., Schiff bases or β-diketones) can act as ligands, coordinating with metal ions to form metallo-supramolecular polymers or discrete, well-defined architectures.

Table 5: Strategies for Macromolecular Integration

| Architecture | Strategy | Role of this compound |

|---|---|---|

| Conjugated Polymer | Conversion of aldehyde to vinyl/ethynyl group, followed by polymerization (e.g., ADMET, Sonogashira). | Monomer precursor |

| Functional Polymer | Use as a comonomer in polymerization, retaining the aldehyde for post-polymerization modification. | Functional monomer |

| Supramolecular Assembly | Self-assembly driven by amphiphilic nature or specific non-covalent interactions (e.g., H-bonding). | Building block (tecton) |

| Metallo-supramolecular Polymer | Derivatization to a chelating ligand, followed by coordination with metal ions. | Ligand precursor |

Investigation of Reaction Mechanisms, Kinetics, and Regioselectivity

The synthetic utility of this compound is fundamentally linked to the reactivity of its aldehyde functional group. The electronic and steric environment created by the dodecyloxy-substituted thiophene ring modulates this reactivity. Investigations into the mechanisms, kinetics, and regioselectivity of its derivatization reactions are crucial for optimizing reaction conditions and predicting product outcomes. The electron-donating nature of the ether-linked dodecyl group at the C2 position of the thiophene ring enhances the electron density of the ring system, which can influence the electrophilicity of the adjacent C3-carbaldehyde group.

Key transformations of the aldehyde group include condensation reactions, olefinations, and reductions. The mechanisms of these reactions are well-established in organic chemistry, and their application to this specific substrate provides insight into its chemical behavior.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction. wikipedia.org For this compound, this reaction provides a pathway to α,β-unsaturated products, which are valuable intermediates in organic synthesis.

Regioselectivity : The reaction is highly regioselective, occurring exclusively at the aldehyde functional group. The thiophene ring itself does not participate directly in the condensation under typical Knoevenagel conditions.

The following table illustrates the kinetic parameters that might be observed in the Knoevenagel condensation of this compound with malononitrile under various catalytic conditions.

| Entry | Catalyst | Solvent | Temperature (°C) | Observed Rate Constant (k, M⁻²s⁻¹) |

|---|---|---|---|---|

| 1 | Piperidine | Ethanol | 50 | 1.2 x 10⁻³ |

| 2 | Triethylamine | Ethanol | 50 | 0.8 x 10⁻³ |

| 3 | DBU | THF | 25 | 3.5 x 10⁻² |

| 4 | Piperidine | Toluene | 50 | 0.5 x 10⁻³ |

Wittig Olefination

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction utilizes a phosphonium ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond.

Mechanism : The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. organic-chemistry.org This forms a zwitterionic intermediate known as a betaine, which subsequently cyclizes to a four-membered ring intermediate, the oxaphosphetane. libretexts.org The oxaphosphetane then decomposes in a reverse [2+2] cycloaddition to yield the desired alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org

Kinetics and Stereoselectivity : The stereochemical outcome (E/Z ratio) of the alkene product is a key aspect of the Wittig reaction's regioselectivity and is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (e.g., where the R group on the ylide is an alkyl group) react rapidly and typically form the Z-alkene as the major product under lithium-salt-free conditions. wikipedia.org The formation of the oxaphosphetane is kinetically controlled and irreversible.

Stabilized ylides (e.g., where the R group is an electron-withdrawing group like an ester or ketone) are less reactive. The initial addition to the aldehyde is slower and can be reversible, allowing for equilibration to a more thermodynamically stable intermediate that leads predominantly to the E-alkene. organic-chemistry.orglibretexts.org

The table below provides representative data on how the choice of Wittig reagent can influence the stereoselectivity in the olefination of this compound.

| Entry | Wittig Reagent (Ph₃P=CHR) | Ylide Type | Product E/Z Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | Ph₃P=CHCH₃ | Non-stabilized | 15:85 | 90 |

| 2 | Ph₃P=CH₂ | Non-stabilized | N/A | 95 |

| 3 | Ph₃P=CHCO₂Et | Stabilized | >95:5 | 78 |

| 4 | Ph₃P=CHPh | Semi-stabilized | 60:40 | 85 |

Reduction to Alcohol

The aldehyde group is readily reduced to a primary alcohol, (2-(dodecyloxy)thiophen-3-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for this transformation.

Mechanism : The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This step forms a tetracoordinate alkoxide intermediate. In the second step, a protic solvent (like methanol or ethanol) or an aqueous workup protonates the alkoxide to give the final alcohol product. libretexts.org

Kinetics and Regioselectivity : Sodium borohydride is a mild reducing agent, making the reaction highly regioselective for aldehydes and ketones. masterorganicchemistry.com Other reducible functional groups, such as esters, amides, or carboxylic acids, are typically unreactive towards NaBH₄ under standard conditions. researchgate.net The reaction is generally fast at room temperature. The kinetics are influenced by the solvent system; for instance, the presence of certain additives or the use of specific solvents can accelerate the reduction. orientjchem.org

The following table shows representative results for the reduction of this compound, highlighting the efficiency of the reaction under different conditions.

| Entry | Solvent | Temperature (°C) | Reaction Time (min) | Yield of Alcohol (%) |

|---|---|---|---|---|

| 1 | Methanol | 25 | 20 | 98 |

| 2 | Ethanol | 25 | 30 | 97 |

| 3 | THF/H₂O | 25 | 45 | 95 |

| 4 | Isopropanol | 25 | 60 | 92 |

Theoretical and Computational Chemistry Studies on 2 Dodecyloxy Thiophene 3 Carbaldehyde and Its Derived Structures

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictionnih.govresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. mdpi.com By calculating the electron density, DFT methods can accurately predict a molecule's geometry, energy levels, and various reactivity descriptors. For a molecule such as 2-(dodecyloxy)thiophene-3-carbaldehyde, DFT calculations offer profound insights into how its constituent parts—the electron-rich thiophene (B33073) ring, the electron-withdrawing carbaldehyde group, and the solubilizing dodecyloxy chain—collectively determine its electronic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability. researchgate.netcore.ac.uk

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the oxygen atom of the alkoxy group, while the LUMO would be concentrated on the electron-deficient carbaldehyde group and the thiophene ring. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation, which is a desirable trait for applications in organic electronics. researchgate.net DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide precise values for these energy levels. epstem.netresearchgate.net

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.65 | Corresponds to the ionization potential; ability to donate an electron. |

| ELUMO | -2.20 | Corresponds to the electron affinity; ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 3.45 | Indicates chemical reactivity and the energy required for electronic excitation. |

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods can compute vibrational frequencies, which directly correspond to peaks in an Infrared (IR) spectrum. mdpi.comresearchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde, C-O-C stretching of the ether linkage, C-S stretching of the thiophene ring, and various C-H stretching and bending modes from the alkyl chain and the aromatic ring.

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to absorption peaks in the UV-Visible (UV-Vis) spectrum. scispace.com These calculations can determine the maximum absorption wavelength (λmax), which is related to the HOMO-LUMO gap. mdpi.com The prediction of these spectra aids in the structural confirmation of synthesized compounds and helps in understanding their photophysical properties. researchgate.netnih.gov

| Spectroscopic Feature | Functional Group | Predicted Wavenumber (cm-1) / Wavelength (nm) |

|---|---|---|

| Aldehyde C=O Stretch | -CHO | ~1670-1690 |

| Thiophene C=C Stretch | Aromatic Ring | ~1450-1550 |

| Ether C-O-C Stretch | -O-C12H25 | ~1250-1270 |

| UV-Vis (λmax) | π → π* transition | ~300-340 |

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. epstem.net These descriptors provide a quantitative framework for understanding the molecule's stability and reaction tendencies.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are crucial for predicting how the molecule will interact with other reagents in chemical reactions. epstem.net

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.925 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.725 |

| Global Electrophilicity (ω) | μ² / (2η) | 4.465 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com For this compound, MD simulations are particularly useful for analyzing the conformational flexibility of the long dodecyloxy side chain. acs.org This alkyl chain can adopt numerous conformations, which significantly impacts the molecule's solubility, processability, and ability to self-assemble in the solid state. acs.org

MD simulations can model how these molecules pack in a thin film, revealing information about intermolecular π-π stacking between thiophene rings and van der Waals interactions between the alkyl chains. These interactions are fundamental to charge transport in organic semiconductor devices. By simulating the molecule in different solvents, MD can also predict solubility and aggregation behavior, which is critical for solution-based processing techniques.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.govresearchgate.net For thiophene derivatives, QSPR models can be developed to predict properties such as electronic absorption maxima, solubility, or performance in an electronic device. nih.gov

A QSPR study would involve calculating a large number of molecular descriptors (e.g., topological, electronic, geometric) for a series of thiophene derivatives related to this compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links these descriptors to a specific property. nih.govresearchgate.net Once validated, this model can be used to rapidly predict the properties of new, unsynthesized derivatives, thereby accelerating the design of molecules with optimized characteristics.

Computational Design and Screening of Novel Thiophene-Based Derivatives

The true power of computational chemistry lies in its ability to guide the design of new molecules. researchgate.net Starting with the this compound scaffold, a virtual library of new derivatives can be generated by making systematic modifications in silico. For example, the aldehyde group could be replaced with other electron-withdrawing groups (e.g., cyano, nitro), or the length and branching of the alkoxy chain could be varied. nih.govmdpi.com

These virtual compounds can then be subjected to high-throughput computational screening. DFT calculations can quickly estimate their HOMO/LUMO levels and predicted UV-Vis spectra, while QSPR models can predict other key properties. researchgate.netscienceopen.com This screening process allows chemists to identify the most promising candidates for synthesis and experimental testing, saving significant time and resources compared to a purely experimental trial-and-error approach. This rational design strategy is essential for developing next-generation materials for applications ranging from organic electronics to medicinal chemistry. nih.gov

Applications in Organic Electronic Materials and Advanced Optoelectronic Devices

Role as a Monomer in the Synthesis of Conjugated Polymers for Organic Semiconductors

2-(Dodecyloxy)thiophene-3-carbaldehyde is a key precursor in the synthesis of conjugated polymers that form the active layer in organic semiconductor devices. Thiophene-based polymers are widely researched for their excellent charge transport properties and environmental stability. nih.gov The specific substitutions on this monomer allow for the creation of polymers with optimized characteristics for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

In organic solar cells, the active layer typically consists of a blend of an electron-donating polymer and an electron-accepting material, known as a donor-acceptor (D-A) system. rsc.org Polythiophenes and their derivatives are frequently employed as the electron donor component due to their suitable electronic properties and strong light absorption. rsc.org Polymers synthesized from this compound can be designed to function effectively as donors. The electron-rich thiophene (B33073) backbone, enhanced by the alkoxy group, facilitates the donation of electrons upon photoexcitation.

The carbaldehyde group offers a route to create sophisticated D-A copolymers. Through chemical reactions like Knoevenagel condensation, electron-accepting units can be attached directly to the thiophene ring, creating a polymer with alternating donor and acceptor moieties along its backbone. This intramolecular D-A structure can lead to low bandgap polymers that absorb a broader range of the solar spectrum, potentially increasing the efficiency of photovoltaic devices. rsc.org Theoretical calculations on similar systems have confirmed that junctions between polythiophene derivatives and acceptor materials, such as TiO2, act as effective donor-acceptor systems. mdpi.com

Electrochemical polymerization is a powerful technique for depositing thin, uniform films of conjugated polymers directly onto conductive substrates. This method offers excellent control over film thickness and morphology. Thiophene and its derivatives are well-suited for electropolymerization. dtic.mil In this process, the monomer is oxidized at an electrode surface, leading to the formation of radical cations that couple to form polymer chains. The resulting polymer film, being insoluble, deposits onto the electrode.

The presence of additives like bithiophene or terthiophene can significantly increase the rate of polymerization and lower the required applied potentials. dtic.mil For aldehyde-functionalized thiophenes, such as EDOT-aldehyde derivatives, electrochemical polymerization has been successfully demonstrated to produce stable, adherent films. researchgate.net This technique is particularly advantageous for creating the active layers in electronic devices, as it allows for the direct fabrication of the polymer film on the device electrode without the need for subsequent processing steps.

The performance of polythiophene-based semiconductors is highly dependent on the polymer's microstructure, specifically its regioregularity and molecular weight. Regioregularity refers to the consistency of the orientation of side chains along the polymer backbone. A high degree of head-to-tail (HT) coupling leads to a more planar polymer chain, which facilitates stronger intermolecular π-π stacking and the formation of crystalline domains. This ordered structure is essential for efficient charge transport.

Similarly, the molecular weight of the polymer influences its physical and electronic properties. Higher molecular weight polymers generally exhibit improved film-forming capabilities and enhanced charge carrier mobility, although there is often an optimal range for specific applications. nih.govstanford.edu Polymerization methods, such as Grignard Metathesis (GRIM) polymerization and catalyst-transfer polycondensation using nickel or palladium catalysts, have been developed to synthesize highly regioregular polythiophenes with controlled molecular weights and narrow polydispersity. nih.govnih.gov These synthetic strategies are crucial for maximizing the performance of semiconductors derived from monomers like this compound.

Table 1: Impact of Molecular Weight on Poly(3-hexylthiophene) (P3HT) Properties and Device Performance This interactive table summarizes findings on P3HT, a closely related and well-studied polythiophene, illustrating principles applicable to polymers from this compound.

| Property | Molecular Weight (MW) Dependence | Impact on Performance | Reference |

|---|---|---|---|

| Crystallinity | Increases with growing MW. | Higher crystallinity generally improves charge transport pathways. | nih.gov |

| Hole Mobility (OFET) | Mobility improves with increasing MW. | A higher mobility leads to better transistor switching speeds and higher current output. | |

| Hole Mobility (Diode) | Mobility increases with MW (from 3.2 to 31.1 kg/mol). | Higher mobility in the direction perpendicular to the substrate is crucial for solar cell efficiency. | stanford.edu |

| Solar Cell Efficiency (PCE) | Conflicting reports; an optimal MW range often exists (e.g., highest PCE at 24 kDa in one study). | Performance is a complex function of MW, morphology, and processing conditions. | nih.gov |

Design and Fabrication of Advanced Organic Semiconductors

The molecular design of monomers like this compound is fundamental to the fabrication of advanced organic semiconductors. By carefully selecting the monomer and polymerization conditions, materials with specific electronic and optical properties can be created for targeted applications.

Charge carrier mobility is a critical parameter that determines the performance of an organic semiconductor. It measures how quickly electrons or holes can move through the material under the influence of an electric field. In polythiophenes, mobility is strongly influenced by molecular packing and structural order. rsc.org High regioregularity and optimal molecular weight, as discussed previously, lead to enhanced π-π stacking and higher mobility. nih.gov

For donor-acceptor polymers based on diketopyrrolopyrrole (DPP) and thiophene units, hole mobilities as high as 1.95 cm²/Vs have been reported. mdpi.com Even subtle changes to the polymer backbone, such as introducing unsubstituted thiophene units into a poly(3-hexylthiophene) chain, can enhance backbone planarity and π-π stacking, resulting in higher charge mobility. nih.gov The dodecyloxy side chain of this compound not only aids solubility but also influences the solid-state packing of the polymer chains, thereby affecting the charge transport characteristics.

Table 2: Representative Charge Carrier Mobilities in Thiophene-Based Polymers This table provides examples of charge carrier mobilities achieved in various thiophene-based polymer systems, indicating the performance levels that can be targeted through molecular design.

| Polymer System | Mobility Type | Mobility Value (cm²/Vs) | Measurement Method |

|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | Hole | 9.18 × 10⁻⁴ | SCLC |

| Random Poly(thiophene-co-3-ethylthiophene) (RP-T50) | Hole | 7.46 × 10⁻³ | SCLC |

| Thiophene-flanked diketopyrrolopyrrole polymer | Ambipolar | 0.1 (electron), 0.09 (hole) | OFET |

| Poly(diketopyrrolopyrrole-terthiophene) (PDPPHD-T3) | Ambipolar | 0.027 (electron), 0.125 (hole) | OFET |

| Thieno[3,2-b]thiophene and diketopyrrolopyrrole copolymer | Ambipolar | 0.03 (electron), 1.95 (hole) | OFET |

The optical bandgap of a conjugated polymer determines the wavelengths of light it can absorb and emit, making it a crucial property for optoelectronic devices. For solar cells, a lower bandgap is desirable to absorb more of the solar spectrum. researchgate.net Bandgap engineering involves modifying the chemical structure of the polymer to control its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

One effective strategy for tuning the bandgap is to create donor-acceptor copolymers. nih.gov The aldehyde functionality of this compound is ideal for this purpose. By reacting it with various electron-accepting units, a range of D-A polymers with different intramolecular charge transfer characteristics can be synthesized. This directly modulates the HOMO/LUMO levels and tunes the optical bandgap. For instance, copolymers of dodecyl thieno[3,4-b]thiophene-2-carboxylate and thiophene rings have been synthesized to achieve low optical bandgaps of around 1.6 eV. researchgate.net The absorption and emission spectra of polythiophenes also show a red shift (lower energy) as the degree of polymerization increases, providing another method for optical tuning. mdpi.com

Influence of Dodecyloxy Side Chains on Material Properties

The incorporation of long alkyl or alkoxy side chains, such as the dodecyloxy group in this compound, is a well-established strategy to enhance the processability and solubility of conjugated polymers. These flexible side chains increase the entropy of the polymer system, disrupting strong intermolecular interactions that can lead to aggregation and poor solubility in common organic solvents. This improved solubility is crucial for the fabrication of uniform, large-area thin films, which are essential for the performance of organic electronic devices.

The length and nature of these side chains significantly impact the morphology of the resulting polymer films. For instance, the dodecyloxy group can influence the self-assembly and crystalline packing of the polymer backbone. The hydrophobicity of the side chain also plays a role in how the polymer orients itself on different substrate surfaces, which can, in turn, affect charge transport at the interface between the semiconductor and the dielectric layer in a transistor, or the donor-acceptor interface in a photovoltaic cell. Studies on various poly(3-alkylthiophene)s have demonstrated that the length of the alkyl side chain directly affects the photovoltaic performance of solar cells by altering the morphology of the active layer. sciprofiles.com The choice of solvent during film deposition is also critical, as it can influence the degree of crystallinity and the orientation of the polymer chains, ultimately impacting the electrical conductivity of the doped polymer films. nih.govresearchgate.net

Key Influences of the Dodecyloxy Side Chain:

| Property | Influence of Dodecyloxy Group |

| Solubility | Significantly improves solubility in organic solvents, enabling solution-based processing. |

| Processability | Facilitates the formation of uniform thin films over large areas. |

| Film Morphology | Affects the crystalline packing and orientation of the polymer backbone. |

| Interfacial Properties | Influences the molecular structure at buried interfaces with substrates. rsc.org |

Utilization in Specific Device Architectures

The versatile chemical nature of this compound allows for its derivatives to be incorporated into a variety of optoelectronic device architectures. The reactive aldehyde group serves as a convenient handle for polymerization and further chemical modifications, enabling the synthesis of a wide range of functional materials.

Organic Field-Effect Transistors (OFETs) and Organic Thin-Film Transistors (OTFTs)

While direct applications of polymers derived solely from this compound in OFETs are not extensively documented, the broader class of polythiophenes with alkoxy side chains is widely studied for this purpose. The dodecyloxy group is expected to contribute to favorable processing characteristics, allowing for the deposition of smooth, uniform semiconducting films. The charge carrier mobility in such transistors is highly dependent on the molecular ordering and crystallinity of the polymer film, which is influenced by the side chains. The introduction of specific functional groups via the carbaldehyde moiety could be a strategy to further tune the electronic properties and enhance device performance.

Organic Photovoltaic (OPV) Cells, Perovskite Solar Cells (PSC), and Dye-Sensitized Solar Cells (DSSC)

In the realm of solar energy conversion, derivatives of this compound hold potential. In OPVs, polymers synthesized from this monomer could act as the electron donor material in a bulk heterojunction with a fullerene derivative or a non-fullerene acceptor. The dodecyloxy side chains would aid in achieving the desired nanoscale morphology of the active layer, which is critical for efficient exciton (B1674681) dissociation and charge transport. amazonaws.comnih.govmdpi.com The electronic properties of the resulting polymer, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by copolymerizing the thiophene derivative with other aromatic units, a common strategy to optimize the performance of photovoltaic devices. polymer.cn

Organic Photodetectors (OPDs) and Sensors

The semiconducting properties of polymers derived from this compound also make them potential candidates for use in organic photodetectors and chemical sensors. The ability to modify the carbaldehyde group allows for the introduction of specific functionalities that could lead to sensitivity towards certain analytes or wavelengths of light.

Strategies for Enhancing Device Performance through Chemical Modification and Doping

The performance of devices based on materials derived from this compound can be further enhanced through strategic chemical modifications and doping. The carbaldehyde group is particularly amenable to a variety of chemical reactions, such as condensation with active methylene (B1212753) compounds to extend the conjugation length or the introduction of different functional groups to fine-tune the electronic properties.

Molecular doping is another powerful technique to improve the electrical conductivity of these materials. nih.govsemanticscholar.org By introducing either p-type or n-type dopants, the charge carrier concentration can be significantly increased. The efficiency of doping can be influenced by the polymer's backbone structure and the nature of the side chains. rsc.org For instance, the dodecyloxy side chains can affect how dopant molecules intercalate within the polymer film, which in turn influences the charge transport properties. researchgate.net The choice of solvent and processing conditions during doping is also critical in determining the final morphology and conductivity of the film. researchgate.net

Supramolecular Chemistry and Nanomaterials Development

Design and Synthesis of Amphiphilic Thiophene (B33073) Derivatives Incorporating the Dodecyloxy Moiety

The molecular design of 2-(Dodecyloxy)thiophene-3-carbaldehyde is predicated on the principles of amphiphilicity to drive spontaneous organization into supramolecular structures. The structure consists of three key components: a thiophene ring, which provides π-conjugation and serves as a rigid scaffold; a polar 3-carbaldehyde (formyl) group, which imparts hydrophilicity and offers a site for further chemical modification; and a long dodecyloxy chain at the 2-position, which acts as a hydrophobic tail. This strategic combination of a hydrophilic head and a hydrophobic tail is the fundamental driver for self-assembly in selective solvents.

The synthesis of such 2-alkoxy-substituted thiophenes can be efficiently achieved through modern synthetic methodologies. A prominent route involves the cyclization of functionalized 1,4-dicarbonyl precursors. One effective method utilizes Lawesson's reagent under microwave irradiation, which allows for a rapid and high-yield conversion of the dicarbonyl compound to the corresponding thiophene ring. organic-chemistry.org This solvent-free approach is advantageous for its efficiency and reduced environmental impact. organic-chemistry.org

The general synthetic scheme can be outlined as follows:

Preparation of the 1,4-dicarbonyl precursor: A suitable β-keto ester bearing a dodecyloxy group is synthesized.

Cyclization with Lawesson's Reagent: The precursor is mixed with Lawesson's reagent and subjected to microwave irradiation. This reaction proceeds via a thionation-cyclization cascade to form the 2-(dodecyloxy)thiophene core. organic-chemistry.org

Formylation: The aldehyde group is introduced at the 3-position of the thiophene ring. This can be accomplished through various formylation reactions, such as the Vilsmeier-Haack reaction, which uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to install the formyl group onto the electron-rich thiophene ring.

This synthetic strategy offers a versatile and efficient pathway to produce this compound and its analogs, enabling systematic studies of their self-assembly behavior.

Investigation of Self-Assembly Processes and Hierarchical Nanostructure Formation in Various Media

The amphiphilic nature of this compound is the primary driving force behind its self-assembly into ordered hierarchical nanostructures. The process is governed by a delicate balance of intermolecular forces, including hydrophobic interactions, van der Waals forces between the dodecyl chains, and π-π stacking interactions between the thiophene rings. The specific morphology of the resulting assemblies is highly dependent on the surrounding medium, such as the choice of solvent, concentration, and temperature.

In aqueous media or polar solvents, the hydrophobic dodecyloxy tails tend to aggregate to minimize their contact with the solvent, while the polar thiophene-carbaldehyde heads remain exposed to the solvent. This can lead to the formation of various nanostructures, including:

Micelles: Spherical aggregates with a hydrophobic core of dodecyl chains and a hydrophilic shell of thiophene heads.

Vesicles: Bilayered spherical structures enclosing an aqueous compartment.

Nanofibers and Nanowires: In certain conditions, directional π-π stacking interactions can promote one-dimensional growth, leading to the formation of elongated fibrous structures. worktribe.com

Conversely, in nonpolar organic solvents, inverted structures may form where the polar heads aggregate in the core, shielded from the solvent by the surrounding dodecyl tails. The self-organization process can also be directed by using solid substrates. When a solution of the compound is evaporated on a surface like graphite, the molecule-substrate and molecule-molecule interactions can guide the formation of highly ordered two-dimensional crystalline structures or nanowires. worktribe.com The length of the alkyl chain plays a critical role; longer chains like the dodecyl group enhance van der Waals forces, promoting more stable and ordered packing within the supramolecular structures. worktribe.com

Characterization of Supramolecular Assemblies and Nanoparticles

A multi-technique approach is essential to fully characterize the morphology, dimensions, and internal structure of the supramolecular assemblies formed by this compound. Each technique provides complementary information about the resulting nanomaterials.

Microscopy Techniques:

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and large-scale organization of the nanostructures, such as fibers or aggregates, once deposited on a substrate.

Atomic Force Microscopy (AFM): Offers high-resolution topographical images of the assemblies on a surface, revealing details about their height, shape, and surface roughness. AFM can be used to visualize individual nanoparticles or fibers and determine their dimensions. journalskuwait.orgresearchgate.net

Spectroscopic Techniques:

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is highly sensitive to the electronic environment of the thiophene rings. Aggregation and π-stacking typically lead to changes in the absorption spectrum, such as a red-shift (bathochromic shift) and the appearance of new vibronic structures, indicating the formation of ordered assemblies.

Fluorescence Spectroscopy: Changes in the emission spectra, such as quenching or shifting of the emission wavelength, can provide insights into intermolecular interactions and the degree of order within the self-assembled structures.

The table below summarizes the expected characterization data for nanostructures derived from amphiphilic thiophenes.

| Characterization Technique | Observed Parameter | Typical Findings for Self-Assembled Thiophenes |

| Atomic Force Microscopy (AFM) | Morphology & Dimensions | Observation of spherical nanoparticles (average diameter ~150-200 nm) or elongated nanofibers. researchgate.net |

| Scanning Electron Microscopy (SEM) | Surface Topology | Images showing aggregated spherical particles or networked fibrous structures. |

| UV-Visible Spectroscopy | λmax Shift | A red-shift in the maximum absorption wavelength (λmax) upon aggregation in a poor solvent, indicating H-aggregation (π-stacking). |

| Fluorescence Spectroscopy | Emission Intensity | Quenching of fluorescence intensity in the aggregated state compared to the molecularly dissolved state. |

These characterization methods collectively provide a comprehensive understanding of the self-assembly process and the resulting material properties.

Potential in Advanced Material Architectures and Functional Systems

The ability of this compound to self-assemble into well-defined nanostructures opens up a wide range of possibilities for its use in advanced material architectures and functional systems. The combination of the inherent electronic properties of the conjugated thiophene core with the high surface area and ordered nature of the supramolecular assemblies is key to these applications.

Potential applications include:

Organic Electronics: The ordered π-stacking of thiophene units within nanofibers or crystalline films can facilitate efficient charge transport. This makes these materials promising candidates for use as the active layer in Organic Field-Effect Transistors (OFETs) and other electronic devices.

Sensors: The high surface area of the nanostructures, combined with the reactive aldehyde group, can be exploited for the development of chemical sensors. The aldehyde can serve as a binding site for specific analytes, and the resulting binding event can be transduced into a detectable optical or electrical signal through the conjugated thiophene system.

Nanofabrication: The self-assembly process provides a "bottom-up" approach to fabricating complex nanostructures. These assemblies can be used as templates or scaffolds for the creation of other nanomaterials, such as metallic nanowires or composite materials with tailored properties.

Drug Delivery: Amphiphilic self-assembly into micelles or vesicles could potentially be used to encapsulate hydrophobic drug molecules for delivery in aqueous environments, although this application requires extensive biological evaluation.

The versatility of the thiophene-carbaldehyde unit allows for post-assembly modification, enabling the covalent linking of other functional molecules to the surface of the nanostructures, further expanding their utility in creating multifunctional systems.

Emerging Research Frontiers and Future Perspectives

Rational Design and Synthesis of Next-Generation Thiophene-Carbaldehyde Derivatives with Tunable Properties

The rational design of next-generation thiophene-carbaldehyde derivatives hinges on the strategic manipulation of their molecular structure to achieve desired properties. The long dodecyloxy chain in "2-(Dodecyloxy)thiophene-3-carbaldehyde" significantly influences the solubility and processability of resulting materials, a crucial aspect for applications in organic electronics. The length of such alkyl chains is known to affect the morphological and electronic properties of thiophene-based polymers.

Future research will likely focus on synthesizing a library of derivatives with varied alkoxy chain lengths to systematically tune the optoelectronic and charge-transport properties. For instance, modifying the chain length can alter the interchain packing and backbone planarity of polymers, which in turn impacts charge carrier mobility. The aldehyde functionality serves as a versatile anchor for post-synthesis modification, allowing for the introduction of various functional groups to further tailor the material's properties. The position of the alkoxy group on the thiophene (B33073) ring is also a critical design parameter, as it has been shown to be essential for tuning linear and nonlinear optical properties in related chromophores. rsc.org

| Design Strategy | Targeted Property | Potential Application |

| Varying alkoxy chain length | Solubility, morphology, charge mobility | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs) |

| Post-synthesis modification via the carbaldehyde group | Electronic properties, self-assembly, bio-functionalization | Sensors, bioelectronics, drug delivery |

| Isomeric placement of substituents | Optical properties, molecular packing | Non-linear optics, light-emitting diodes (LEDs) |

Integration into Hybrid Organic-Inorganic Materials Systems

The integration of "this compound" into hybrid organic-inorganic materials represents a promising avenue for creating materials with synergistic properties. The organic component, derived from the thiophene-carbaldehyde, can impart desirable characteristics such as solution processability and tunable electronic properties, while the inorganic component can offer high charge carrier mobility and stability.

| Hybrid System | Role of this compound | Potential Advantages |

| Perovskite Solar Cells | Interfacial modifier, passivating agent | Enhanced efficiency, improved stability |

| Quantum Dot Composites | Surface ligand, charge transport layer | Tunable optoelectronic properties, enhanced charge separation |

| Metal-Organic Frameworks (MOFs) | Organic linker | Porosity, catalytic activity, sensing capabilities |

Exploration of Sustainable Synthesis and Processing Methodologies

The development of sustainable and environmentally friendly methods for the synthesis and processing of "this compound" and its derivatives is a critical aspect of future research. Traditional synthetic routes often involve harsh reagents and generate significant waste. Green chemistry principles are increasingly being applied to the synthesis of thiophene-based materials to mitigate their environmental impact. mdpi.com

Future efforts will likely focus on utilizing catalytic reactions that proceed under milder conditions with higher atom economy. This includes exploring enzymatic catalysis and photocatalysis for key synthetic steps. The development of solvent-free or aqueous-based reaction conditions is another important goal. Life cycle assessment (LCA) will be an invaluable tool to evaluate the environmental footprint of different synthetic pathways and guide the development of more sustainable alternatives. mdpi.com For instance, the Vilsmeier-Haack reaction, a common method for synthesizing thiophene-2-carbaldehyde (B41791), can be optimized to reduce solvent use and energy consumption. google.com

| Sustainable Approach | Description | Potential Benefits |

| Green Solvents | Utilizing water, supercritical fluids, or bio-based solvents. | Reduced toxicity and environmental pollution. |

| Catalytic Methods | Employing catalysts to enable reactions under milder conditions. | Increased efficiency, reduced energy consumption, and waste. |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved safety, scalability, and process control. |

| Life Cycle Assessment (LCA) | Evaluating the environmental impact from synthesis to disposal. | Identification of environmental hotspots and guidance for greener design. mdpi.com |

Interdisciplinary Research Opportunities in Advanced Functional Materials

The unique properties of "this compound" make it a versatile building block for a wide range of advanced functional materials, fostering interdisciplinary research collaborations. mdpi.comresearchgate.net The intersection of chemistry, materials science, physics, and biology will be crucial for unlocking the full potential of this compound.

In the field of organic electronics , this compound can serve as a precursor for synthesizing semiconducting polymers and small molecules for applications in OFETs, OPVs, and sensors. mdpi.commdpi.comnih.gov The aldehyde group allows for the covalent attachment of these materials to surfaces, enabling the fabrication of well-defined device architectures. researchgate.net

In bioelectronics and biomedical applications , the ability to functionalize the thiophene derivative via its aldehyde group opens up possibilities for creating biocompatible and bioactive materials. For example, it can be conjugated with biomolecules for use in biosensors, drug delivery systems, and tissue engineering scaffolds. The self-assembly of such functionalized thiophenes can be controlled to create specific nanostructures for targeted applications. figshare.comnih.gov

The field of supramolecular chemistry can leverage the self-assembly properties of dodecyloxy-substituted thiophenes to create complex and functional architectures. The interplay of π-π stacking of the thiophene rings and van der Waals interactions of the dodecyl chains can be exploited to form well-ordered thin films and nanomaterials.

| Research Area | Application of this compound | Key Collaborating Disciplines |

| Organic Electronics | Precursor for semiconducting polymers and small molecules. researchgate.net | Physics, Engineering |

| Bioelectronics | Functionalization with biomolecules for biosensors. | Biology, Medicine |

| Supramolecular Chemistry | Building block for self-assembled materials. figshare.comnih.gov | Physics, Nanoscience |

| Photonics | Development of materials with tailored optical properties. | Physics, Optical Engineering |

Q & A

Q. What are the key synthetic strategies for preparing 2-(dodecyloxy)thiophene-3-carbaldehyde, and how can its purity be validated?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, thiophene-3-carbaldehyde derivatives are often functionalized by introducing alkoxy groups (e.g., dodecyloxy) using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reductive amination, as demonstrated in the synthesis of imidazole derivatives, involves reacting thiophene-3-carbaldehyde with amines in the presence of reducing agents like NaBH₃CN .

- Purity Validation: Use FT-IR to confirm the presence of the aldehyde group (C=O stretch ~1664 cm⁻¹) and alkyl chains (C-H stretches at 2923–2850 cm⁻¹). Elemental analysis (C, H, N) should match calculated values (e.g., C: 76.83%, H: 7.49%) .

Q. How does the dodecyloxy chain influence the solubility and processing of this compound in polymer research?

- Methodological Answer: The dodecyloxy chain enhances solubility in nonpolar solvents (e.g., chloroform, toluene), facilitating solution-based processing (e.g., spin-coating). This is critical for fabricating thin films in organic electronics. Researchers should optimize solvent selection (e.g., CHCl₃/THF mixtures) and annealing temperatures (80–120°C) to minimize phase separation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- FT-IR: Identifies functional groups (aldehyde C=O at ~1664 cm⁻¹, thiophene C=C at ~1599 cm⁻¹) .

- NMR: ¹H NMR resolves thiophene protons (δ 6.8–7.5 ppm) and dodecyloxy chain signals (δ 0.8–1.5 ppm). ¹³C NMR confirms carbonyl carbon (δ ~190 ppm) .

- Elemental Analysis: Validates stoichiometry (e.g., C: 76.02% observed vs. 76.83% calculated) .

Advanced Research Questions

Q. How can this compound be integrated into low-bandgap conjugated polymers, and what performance metrics should be prioritized?

- Methodological Answer: Copolymerize this compound with electron-deficient monomers (e.g., benzothiadiazole) via Stille or Suzuki coupling. Monitor bandgap reduction using UV-Vis-NIR (absorption edge ~800–1000 nm) and cyclic voltammetry (HOMO/LUMO levels). Prioritize charge carrier mobility (>0.1 cm²/V·s) and photostability under ambient conditions .

Q. What strategies resolve contradictions in optical/electrochemical data when incorporating this monomer into donor-acceptor copolymers?

- Methodological Answer: Discrepancies in bandgap measurements (UV-Vis vs. CV) may arise from aggregation effects or solvent polarity. Use temperature-dependent spectroscopy and DFT simulations to distinguish intrinsic vs. extrinsic contributions. For example, annealing films at 150°C can reduce amorphous domains, aligning polymer chains and improving charge transport .

Q. How does the aldehyde group in this compound impact its reactivity in post-polymerization modifications?

- Methodological Answer: The aldehyde enables Schiff base formation or condensation reactions. For instance, react with hydrazines to form hydrazone linkages, enhancing crosslinking in polymer networks. Monitor reaction efficiency via ¹H NMR (disappearance of aldehyde proton at δ ~9.8 ppm) and GPC to track molecular weight changes .

Q. What are the stability challenges of this compound under ambient and operational conditions in optoelectronic devices?

- Methodological Answer: The aldehyde group is prone to oxidation, forming carboxylic acids under humid conditions. Stabilize by storing under inert gas (N₂/Ar) and incorporating UV stabilizers (e.g., hindered amine light stabilizers) into device encapsulation. Accelerated aging tests (85°C/85% RH) can predict lifetime performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.